3-Chloro-2-(difluoromethoxy)aniline
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Overview
Description
3-Chloro-2-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H6ClF2NO and a molecular weight of 193.58 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and an aniline moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethoxy)aniline typically involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration using a mixed acid to form 4-(chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of the nitro compound yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle hazardous reagents like hydrogen fluoride and mixed acids, ensuring safety and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
Scientific Research Applications
3-Chloro-2-(difluoromethoxy)aniline is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly in cancer research.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-(difluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: Similar in structure but lacks the chloro group.
3-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
4-(Chlorodifluoromethoxy)aniline: Similar but with the chloro and difluoromethoxy groups in different positions
Uniqueness
3-Chloro-2-(difluoromethoxy)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in pharmaceutical research.
Properties
IUPAC Name |
3-chloro-2-(difluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSBDOQDAMYDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288312-62-9 |
Source
|
Record name | 3-Chloro-2-(difluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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